2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring, an ethoxy group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the ethoxy-substituted benzothiazole with thiourea.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzothiazole with 4-isopropylphenylacetyl chloride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-{4-[(E)-2-phenylethenyl]phenyl}acetamide
Comparison
Compared to similar compounds, 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the presence of the isopropyl group and the ethoxy-substituted benzothiazole ring. These structural differences may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22N2O2S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O2S2/c1-4-24-16-9-10-17-18(11-16)26-20(22-17)25-12-19(23)21-15-7-5-14(6-8-15)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,23) |
InChI Key |
WAMBIOSVXWXKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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